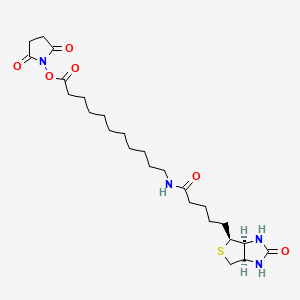
4,6-Difluoro-2-hidrazono-2,3-dihidropiridina
Descripción general
Descripción
4,6-Difluoro-2-hydrazono-2,3-dihydropyridine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical and biological properties due to the presence of strong electron-withdrawing fluorine atoms in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities and chemical reactivity.
Aplicaciones Científicas De Investigación
4,6-Difluoro-2-hydrazono-2,3-dihydropyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical properties.
Industry: Utilized in the development of agrochemicals and other industrial products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Difluoro-2-hydrazono-2,3-dihydropyridine typically involves the nucleophilic substitution of fluorinated pyridines. One common method is the reaction of pentafluoropyridine with sodium azide, followed by further reactions to introduce the hydrazine moiety . The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production methods for fluorinated pyridines, including 4,6-Difluoro-2-hydrazono-2,3-dihydropyridine, often involve large-scale reactions using similar synthetic routes as in laboratory settings. The use of efficient fluorinating reagents and reliable fluorination technology is crucial for the scalable production of these compounds .
Análisis De Reacciones Químicas
Types of Reactions
4,6-Difluoro-2-hydrazono-2,3-dihydropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: Due to the presence of fluorine atoms, the compound can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The hydrazine moiety can participate in oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide for nucleophilic substitution and various oxidizing or reducing agents for redox reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can lead to the formation of various substituted pyridines, while oxidation and reduction reactions can yield different hydrazine derivatives .
Mecanismo De Acción
The mechanism of action of 4,6-Difluoro-2-hydrazono-2,3-dihydropyridine involves its interaction with molecular targets and pathways in biological systems. The fluorine atoms in the compound enhance its ability to interact with specific enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4,6-Difluoro-2-hydrazono-2,3-dihydropyridine include other fluorinated pyridines and hydrazine derivatives. Examples include:
- 2-Fluoropyridine
- 3,5-Difluoro-2,4,6-triazidopyridine
- Pentafluoropyridine
Uniqueness
The uniqueness of 4,6-Difluoro-2-hydrazono-2,3-dihydropyridine lies in its specific substitution pattern and the presence of both fluorine atoms and a hydrazine moiety. This combination imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propiedades
IUPAC Name |
(4,6-difluoro-3H-pyridin-2-ylidene)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F2N3/c6-3-1-4(7)9-5(2-3)10-8/h1H,2,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLYSUNHNNREJTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC(=NC1=NN)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-methoxyethyl N-[(4-iodophenyl)carbamoyl]carbamate](/img/structure/B1406925.png)




![tert-butyl 5-(2,2,2-trifluoroacetyl)hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate](/img/structure/B1406930.png)

(propan-2-yl)amine](/img/structure/B1406935.png)




